molecular formula C14H28O3Si B8538593 Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans-

Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans-

Cat. No. B8538593
M. Wt: 272.45 g/mol
InChI Key: OUOBFLNSBYINNJ-UHFFFAOYSA-N
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Patent
US08304412B2

Procedure details

2.00 g (11.38 mmol) of the crude product from Example 8A (90% pure) are dissolved in 50 ml of dry DMF, and 1.47 g (21.62 mmol) of imidazole and 2.40 g (15.93 mmol) of tert-butyldimethyl-silyl chloride are added. The reaction mixture is stirred at RT for 20 h. 40 ml each of diethyl ether and of saturated aqueous sodium bicarbonate solution are then added to the mixture. After phase separation, the organic phase is dried over magnesium sulfate and the solvent is removed on a rotary evaporator. The crude product is used in the next reaction without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][CH:5]([C:8]([O:10][CH3:11])=[O:9])[CH2:4][CH2:3]1.N1C=CN=C1.[C:17]([Si:21](Cl)([CH3:23])[CH3:22])([CH3:20])([CH3:19])[CH3:18].C(=O)(O)[O-].[Na+]>CN(C=O)C.C(OCC)C>[Si:21]([O:1][CH:2]1[CH2:3][CH2:4][CH:5]([C:8]([O:10][CH3:11])=[O:9])[CH2:6][CH2:7]1)([C:17]([CH3:20])([CH3:19])[CH3:18])([CH3:23])[CH3:22] |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC1CCC(CC1)C(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.47 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
2.4 g
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at RT for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After phase separation
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The crude product is used in the next reaction without further purification

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
[Si](C)(C)(C(C)(C)C)OC1CCC(CC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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